molecular formula C22H26Cl2N4O3 B12037844 6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone

6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone

Cat. No.: B12037844
M. Wt: 465.4 g/mol
InChI Key: ZSTRWVXGCAPPIJ-UHFFFAOYSA-N
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Description

6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro, hydroxy, and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions.

    Chlorination: The quinazolinone core is then chlorinated using thionyl chloride to introduce the chloro groups at the 6 and 7 positions.

    Substitution Reaction: The chlorinated quinazolinone is reacted with 3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropylamine under basic conditions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chloro groups.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.

    Biochemistry: It is used as a probe to study enzyme mechanisms and interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Pathway Modulation: It can modulate signaling pathways involved in inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

    6,7-dichloro-2,3-diethylquinoxaline: Another chloro-substituted quinoxaline derivative with different substituents.

    3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: A compound with a similar quinoline core but different functional groups.

Uniqueness

6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone is unique due to its specific combination of chloro, hydroxy, and diethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26Cl2N4O3

Molecular Weight

465.4 g/mol

IUPAC Name

6,7-dichloro-3-[3-[3-(diethylaminomethyl)-4-hydroxyanilino]-2-hydroxypropyl]quinazolin-4-one

InChI

InChI=1S/C22H26Cl2N4O3/c1-3-27(4-2)11-14-7-15(5-6-21(14)30)25-10-16(29)12-28-13-26-20-9-19(24)18(23)8-17(20)22(28)31/h5-9,13,16,25,29-30H,3-4,10-12H2,1-2H3

InChI Key

ZSTRWVXGCAPPIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NCC(CN2C=NC3=CC(=C(C=C3C2=O)Cl)Cl)O)O

Origin of Product

United States

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